molecular formula C17H18FN5 B5903893 N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N'-pyridin-3-ylethane-1,2-diamine

N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N'-pyridin-3-ylethane-1,2-diamine

Cat. No. B5903893
M. Wt: 311.36 g/mol
InChI Key: KJEAQZXGJKEHCM-UHFFFAOYSA-N
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Description

N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N'-pyridin-3-ylethane-1,2-diamine, also known as FPYME1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. FPYME1 has been shown to have inhibitory effects on several important cellular pathways, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N'-pyridin-3-ylethane-1,2-diamine exerts its inhibitory effects on cellular pathways by binding to and inhibiting the activity of several important enzymes and proteins involved in these pathways. For example, N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N'-pyridin-3-ylethane-1,2-diamine has been shown to bind to and inhibit the activity of PI3K, Akt, mTOR, and JAK2, which are all important enzymes involved in various cellular processes.
Biochemical and Physiological Effects:
N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N'-pyridin-3-ylethane-1,2-diamine has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N'-pyridin-3-ylethane-1,2-diamine inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis in various cancer cell lines. In vivo studies have shown that N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N'-pyridin-3-ylethane-1,2-diamine inhibits tumor growth, reduces inflammation, and improves survival in animal models of cancer and autoimmune diseases.

Advantages and Limitations for Lab Experiments

N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N'-pyridin-3-ylethane-1,2-diamine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified, making it a versatile tool for studying cellular pathways. It has also been extensively studied in vitro and in vivo, making it a well-characterized compound. However, N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N'-pyridin-3-ylethane-1,2-diamine also has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain assays. It also has off-target effects on some enzymes and proteins, which can complicate data interpretation.

Future Directions

There are several future directions for the study of N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N'-pyridin-3-ylethane-1,2-diamine. One area of research is the development of more potent and selective inhibitors of specific cellular pathways. Another area of research is the identification of biomarkers that can predict response to N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N'-pyridin-3-ylethane-1,2-diamine treatment in different diseases. Additionally, the combination of N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N'-pyridin-3-ylethane-1,2-diamine with other therapies, such as chemotherapy or immunotherapy, is an area of active research. Finally, the development of N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N'-pyridin-3-ylethane-1,2-diamine as a therapeutic agent for specific diseases, such as cancer or autoimmune disorders, is an important future direction for this compound.

Synthesis Methods

N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N'-pyridin-3-ylethane-1,2-diamine can be synthesized using a multi-step process involving several chemical reactions. The synthesis of N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N'-pyridin-3-ylethane-1,2-diamine involves the reaction of 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde with 2-aminopyridine to form the intermediate compound, which is then reacted with ethylenediamine to yield N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N'-pyridin-3-ylethane-1,2-diamine.

Scientific Research Applications

N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N'-pyridin-3-ylethane-1,2-diamine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have inhibitory effects on several important cellular pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the JAK/STAT pathway. These pathways are involved in various cellular processes such as cell proliferation, differentiation, and survival, making them important targets for the treatment of diseases such as cancer, autoimmune disorders, and inflammatory diseases.

properties

IUPAC Name

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N'-pyridin-3-ylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5/c18-15-5-3-13(4-6-15)17-14(11-22-23-17)10-20-8-9-21-16-2-1-7-19-12-16/h1-7,11-12,20-21H,8-10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEAQZXGJKEHCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NCCNCC2=C(NN=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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